1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
Description
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate is a heterocyclic ionic compound comprising a dihydrobenzoquinolinium cation and a tetrafluoroborate (BF₄⁻) anion. The cation features a fused benzoquinoline core with substituents including a butyl chain at position 1, a tert-butyl group at position 2, and a phenyl group at position 2. These substituents confer steric bulk and influence electronic properties, making the compound distinct in reactivity and applications compared to simpler quinolinium derivatives. The tetrafluoroborate anion contributes to ionic stability and solubility in polar solvents .
Properties
IUPAC Name |
1-butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N.BF4/c1-5-6-18-28-25(27(2,3)4)19-24(20-12-8-7-9-13-20)23-17-16-21-14-10-11-15-22(21)26(23)28;2-1(3,4)5/h7-15,19H,5-6,16-18H2,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKGXCKFNPADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate typically involves multi-step organic reactionsThe final step involves the formation of the tetrafluoroborate salt, which is achieved by reacting the quinolinium compound with tetrafluoroboric acid or a tetrafluoroborate salt under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinium derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinium compounds.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl and butyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinolinium derivatives. Substitution reactions can result in a variety of substituted quinolinium compounds .
Scientific Research Applications
Electrochemical Applications
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate has been studied for its electrochemical properties, particularly in the context of organic electronics. Its ability to act as an electron donor or acceptor makes it suitable for applications in:
- Organic Photovoltaics : The compound can be used in the development of organic solar cells due to its favorable charge transfer properties.
- Electrochromic Devices : Its electrochemical behavior allows it to be incorporated into devices that change color upon electrical stimulation, which can be applied in smart windows and displays.
Photochemical Applications
The photochemical characteristics of this compound are significant for its use in light-harvesting systems and photonic devices:
- Fluorescent Probes : The compound's structural features allow it to be utilized as a fluorescent probe in biochemical assays, aiding in the detection of biological molecules.
- Photodynamic Therapy : Its ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy applications in cancer treatment.
Medicinal Chemistry
Research has indicated potential medicinal applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations into its mechanism of action have shown promise in targeting cancer cells, potentially leading to the development of novel anticancer therapies.
Case Study 1: Electrochemical Properties
A study conducted on the electrochemical behavior of this compound demonstrated its application in organic photovoltaics. The research highlighted its efficiency in charge transfer processes, contributing to improved power conversion efficiencies in prototype solar cells.
Case Study 2: Photodynamic Therapy
In vitro studies have explored the use of this compound in photodynamic therapy. Results indicated that upon irradiation with specific wavelengths of light, the compound produced reactive oxygen species that effectively induced apoptosis in cancer cells while sparing healthy cells.
Mechanism of Action
The mechanism of action of 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Dihydrobenzoquinolinium Family
- Exhibits solvent-dependent NMR spectral shifts due to conformational flexibility in the dihydrobenzoquinoline core .
- 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium Tetrafluoroborate (CAS 75865-00-8): Features a methylphenyl group at position 1 and two phenyl groups at positions 2 and 4.
Table 1: Structural Comparison of Selected Dihydrobenzoquinolinium Salts
Comparison with Quinolinium-Based Ionic Liquids
Quinolinium ionic liquids (ILs) often incorporate long alkyl chains (C₁₂–C₂₂) paired with anions like BF₄⁻, PF₆⁻, or sulfosuccinates . Key differences include:
- Alkyl Chain Length: The target compound’s short butyl/tert-butyl groups limit its liquid crystalline behavior, unlike longer-chain analogues (e.g., C₁₂H₂₅-quinolinium BF₄⁻), which form mesophases .
- Thermal Stability: Longer alkyl chains enhance thermal stability (e.g., decomposition temperatures >250°C for C₁₈H₃₇-quinolinium BF₄⁻), whereas shorter chains may lower melting points .
Crystallographic and Solubility Properties
- 1-Butylquinine Tetrafluoroborate Derivatives: Exhibit hydrogen bonding (O–H⋯N) and disordered BF₄⁻ anions in crystal structures. The tert-butyl group in the target compound likely disrupts π–π stacking observed in simpler quinolinium salts (e.g., bis(quinolinium) tetrabromidomanganate(II)) .
- Solubility : Tetrafluoroborate salts generally exhibit high solubility in polar aprotic solvents (e.g., acetonitrile), but steric bulk in the target compound may reduce solubility compared to less-substituted analogues .
Biological Activity
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate (CAS Number: 73286-97-2) is a complex organic compound notable for its unique structural and chemical properties. With the molecular formula , it features a quinolinium core that is substituted with butyl and tert-butyl groups, along with a phenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the quinolinium ion allows for electrostatic interactions and hydrogen bonding with target biomolecules, potentially influencing various biochemical pathways.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Quinolinium derivatives have shown promise as antimicrobial agents against various pathogens.
- Antioxidant Properties : The presence of tert-butyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.
- Neuroprotective Effects : Some studies suggest that quinolinium compounds can provide neuroprotection, potentially by modulating neurotransmitter systems or reducing oxidative stress.
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of this compound. For example, a study evaluating the metabolic stability of related tert-butyl compounds found that modifications to the tert-butyl group influenced metabolic pathways significantly. The replacement of hydrogen atoms in the tert-butyl group with fluorine atoms led to increased metabolic stability, which could be beneficial for enhancing the bioavailability of therapeutic agents derived from similar structures .
Table 1: Summary of In Vitro Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Reduces neuronal cell death |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinolinium derivatives, including this compound. The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of quinolinium compounds in models of oxidative stress. The results indicated that the compound could reduce oxidative damage in neuronal cells, suggesting its potential role in treating neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what purification methods are recommended?
Methodological Answer:
Synthesis of structurally analogous tetrafluoroborate salts (e.g., iodonium or imidazolium derivatives) typically involves:
- Reagent Selection : Use of fluorinating agents (e.g., BF₃·OEt₂) in aprotic solvents like CH₂Cl₂ or MeCN under inert conditions .
- Purification : Silica gel column chromatography or recrystallization (e.g., from acetone/ether mixtures) to isolate the tetrafluoroborate salt .
- Yield Optimization : Reaction temperature control (e.g., 0–25°C) and stoichiometric balancing of precursors to minimize side products .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be monitored?
Methodological Answer:
- 1H/13C NMR : Focus on aromatic proton environments (δ 7.0–8.5 ppm) and tert-butyl group signals (δ 1.2–1.5 ppm) to confirm substitution patterns .
- 19F NMR : A singlet near δ −150 ppm confirms the tetrafluoroborate anion .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show the molecular ion peak [M-BF₄]⁺ to validate the cationic structure .
Advanced: How can researchers design experiments to investigate the electrochemical stability of this compound in ionic liquid applications?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile with a Pt working electrode. Compare with reference compounds (e.g., imidazolium salts) to assess cation stability .
- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition thresholds (e.g., >250°C) under nitrogen to determine suitability for high-temperature applications .
- Ionic Conductivity : Impedance spectroscopy in polymer matrices (e.g., PVDF-HFP) to study ion mobility, referencing methods for [BMIM][BF₄] .
Advanced: What strategies are effective in resolving contradictions in 19F NMR data arising from counterion interactions?
Methodological Answer:
- Anion Exchange Tests : Replace BF₄⁻ with PF₆⁻ or ClO₄⁻ to isolate cation-specific spectral changes .
- Variable-Temperature NMR : Monitor line broadening at elevated temperatures to assess dynamic anion-cation interactions .
- DFT Calculations : Model electrostatic interactions to predict chemical shift deviations caused by steric hindrance from the tert-butyl group .
Basic: What safety protocols are recommended when handling tetrafluoroborate salts in synthetic procedures?
Methodological Answer:
- PPE : N95 masks, nitrile gloves, and goggles to prevent inhalation/contact with fine powders .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .
- Waste Disposal : Segregate fluorinated waste and neutralize acidic byproducts before disposal .
Advanced: How does the steric bulk of the tert-butyl group influence the compound’s reactivity in catalytic applications?
Methodological Answer:
- Steric Shielding : The tert-butyl group may reduce coordination sites on the quinolinium core, altering catalytic selectivity in cross-coupling reactions .
- Solubility Studies : Compare solubility in polar vs. nonpolar solvents to assess compatibility with reaction media (e.g., toluene vs. DMF) .
- Kinetic Profiling : Monitor reaction rates in homogeneous vs. heterogeneous phases to evaluate steric inhibition of substrate access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
